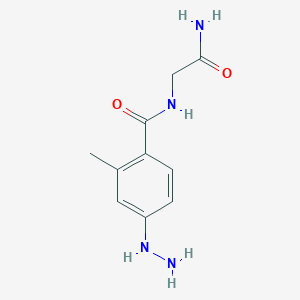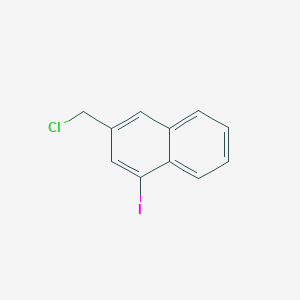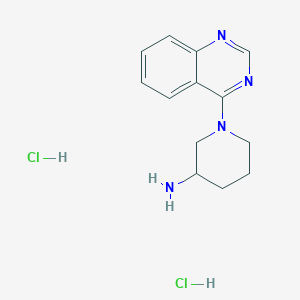
(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol is a chemical compound with the molecular formula C10H14N2O. It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of quinoxaline derivatives followed by methylation and subsequent hydroxylation . The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and methylating agents such as methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
化学反应分析
Types of Reactions
(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The quinoxaline ring can be further reduced to form more saturated derivatives.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, more saturated quinoxaline derivatives, and various substituted quinoxalines .
科学研究应用
Chemistry
In chemistry, (3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds with potential biological activities .
Biology
In biological research, this compound is studied for its potential effects on various biological pathways. It has shown promise in modulating enzyme activities and interacting with specific receptors .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a candidate for the treatment of neurodegenerative diseases and as an antimicrobial agent .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
作用机制
The mechanism of action of (3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activities. The pathways involved include inhibition of enzyme activity and receptor-mediated signaling .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroquinoxaline: A parent compound with similar structural features but lacking the methyl and hydroxyl groups.
3-Methyl-1,2,3,4-tetrahydroquinoxalin-2-one: A derivative with a ketone group instead of a hydroxyl group.
6-Hydroxy-1,2,3,4-tetrahydroquinoxaline: A compound with a hydroxyl group at a different position on the quinoxaline ring.
Uniqueness
(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a hydroxyl group on the quinoxaline ring makes it particularly versatile in various applications .
属性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
(3-methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol |
InChI |
InChI=1S/C10H14N2O/c1-7-5-11-9-3-2-8(6-13)4-10(9)12-7/h2-4,7,11-13H,5-6H2,1H3 |
InChI 键 |
AHVQFRHEQMSSOY-UHFFFAOYSA-N |
规范 SMILES |
CC1CNC2=C(N1)C=C(C=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1H-Indole-7-methanamine, 1-methyl-N-[3-[3-(phenylmethyl)-8-(trifluoromethyl)-4-quinolinyl]phenyl]-](/img/structure/B14785604.png)


![4,4'-Bipyridinium, 1,1''-[1,4-phenylenebis(methylene)]bis-, dibromide](/img/structure/B14785631.png)
![Pyrrolo[2,1-b]thiazole-7-carboxylic acid, 6-methyl-3-[2-(methylamino)-2-oxoethyl]-, 1-methylethyl ester](/img/structure/B14785632.png)
![1-[5-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine;hydrochloride](/img/structure/B14785638.png)
![[(9R,10S,13S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B14785660.png)
![N-[1-(2-aminopropanoyl)piperidin-3-yl]acetamide](/img/structure/B14785687.png)
![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate](/img/structure/B14785692.png)
